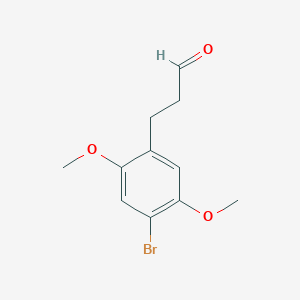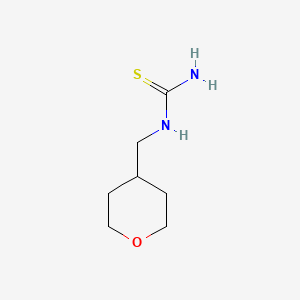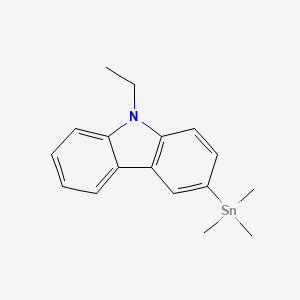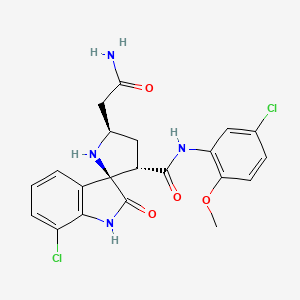![molecular formula C13H15N7 B12627295 1-[[(2S,4S)-4-azidopyrrolidin-2-yl]methyl]-4-phenyltriazole CAS No. 918313-43-6](/img/structure/B12627295.png)
1-[[(2S,4S)-4-azidopyrrolidin-2-yl]methyl]-4-phenyltriazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[[(2S,4S)-4-azidopyrrolidin-2-yl]methyl]-4-phenyltriazole is a complex organic compound that features a pyrrolidine ring, an azido group, and a phenyltriazole moiety
Métodos De Preparación
The synthesis of 1-[[(2S,4S)-4-azidopyrrolidin-2-yl]methyl]-4-phenyltriazole typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the formation of the pyrrolidine ring, followed by the introduction of the azido group and the phenyltriazole moiety. Reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the purity and consistency of the compound. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
1-[[(2S,4S)-4-azidopyrrolidin-2-yl]methyl]-4-phenyltriazole can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to an amine, which can further react to form different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[[(2S,4S)-4-azidopyrrolidin-2-yl]methyl]-4-phenyltriazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Its potential bioactivity can be explored for therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-[[(2S,4S)-4-azidopyrrolidin-2-yl]methyl]-4-phenyltriazole involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is particularly useful in bioconjugation and materials science. The phenyltriazole moiety can also interact with various enzymes and receptors, potentially modulating their activity and leading to biological effects.
Comparación Con Compuestos Similares
1-[[(2S,4S)-4-azidopyrrolidin-2-yl]methyl]-4-phenyltriazole can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but may have different substituents, leading to varied biological activities and applications.
Azido compounds: Compounds with azido groups are known for their reactivity in click chemistry, but the presence of the pyrrolidine and phenyltriazole moieties in this compound makes it unique.
Triazole derivatives: These compounds contain the triazole ring and are often used in medicinal chemistry for their bioactivity
Propiedades
Número CAS |
918313-43-6 |
|---|---|
Fórmula molecular |
C13H15N7 |
Peso molecular |
269.31 g/mol |
Nombre IUPAC |
1-[[(2S,4S)-4-azidopyrrolidin-2-yl]methyl]-4-phenyltriazole |
InChI |
InChI=1S/C13H15N7/c14-18-16-11-6-12(15-7-11)8-20-9-13(17-19-20)10-4-2-1-3-5-10/h1-5,9,11-12,15H,6-8H2/t11-,12-/m0/s1 |
Clave InChI |
RLCLEXGHQFGZNM-RYUDHWBXSA-N |
SMILES isomérico |
C1[C@@H](CN[C@@H]1CN2C=C(N=N2)C3=CC=CC=C3)N=[N+]=[N-] |
SMILES canónico |
C1C(CNC1CN2C=C(N=N2)C3=CC=CC=C3)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,4R)-6-Fluoro-2-azabicyclo[2.2.1]hept-5-EN-3-one](/img/structure/B12627213.png)
![5-[2-(4-Bromophenyl)ethyl]-5-pentylimidazolidine-2,4-dione](/img/structure/B12627214.png)

![2-(4-fluorophenyl)-4-[(4-methylphenyl)carbonyl]hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione](/img/structure/B12627224.png)

![5-Fluoro-3-phenyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12627231.png)
![3,6-Dihexyl-5-methyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B12627238.png)
![(10R,11S,15R,16S)-13-(2-chlorophenyl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12627246.png)
![Tert-butyl 2-(aminomethyl)-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate hydrochloride](/img/structure/B12627267.png)

![(1S,11S,12R,16S)-11-benzoyl-14-[4-chloro-3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12627277.png)



